2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl, methylphenyl, and methylpiperazinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-methylpyrazole and 4-methylbenzaldehyde, under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethyl and methylpiperazinyl groups is achieved through nucleophilic substitution reactions. Reagents such as methyl iodide and 1-methylpiperazine are commonly used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the methylpiperazinyl group.
3-(4-Methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the dimethyl substitution.
2,5-Dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the methylphenyl group.
Uniqueness
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of all three substituents (dimethyl, methylphenyl, and methylpiperazinyl) on the pyrazolo[1,5-a]pyrimidine core. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-14-5-7-17(8-6-14)19-16(3)22-25-18(13-15(2)21-20(19)25)24-11-9-23(4)10-12-24/h5-8,13H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEYJEMXETVZPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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